REACTION_CXSMILES
|
[C:1]1(O)[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[N+]([C:18]1[CH:19]=[C:20]([C:26]#[N:27])[C:21](=[CH:24][CH:25]=1)[C:22]#[N:23])([O-])=O.[C:28](=[O:31])([O-])[O-].[K+].[K+].Cl>CS(C)=O>[C:26]([C:20]1[CH:19]=[C:18]([CH:25]=[CH:24][C:21]=1[C:22]#[N:23])[O:13][C:10]1[CH:11]=[CH:12][C:7]([C:4]2[CH:5]=[CH:6][C:1]([O:31][C:28]3[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[C:20]([C:26]#[N:27])[CH:19]=3)=[CH:2][CH:3]=2)=[CH:8][CH:9]=1)#[N:27] |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C1=CC=C(C=C1)O)O
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude precipitate was isolated by suction filtration
|
Type
|
WASH
|
Details
|
washed with water until neutral and
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
was achieved by recrystallization from acetone-water
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(OC2=CC=C(C=C2)C2=CC=C(C=C2)OC2=CC(=C(C=C2)C#N)C#N)C=CC1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |